molecular formula C9H6O2S2 B1332816 5-(3-Thienyl)thiophene-2-carboxylic acid CAS No. 60141-31-3

5-(3-Thienyl)thiophene-2-carboxylic acid

Cat. No.: B1332816
CAS No.: 60141-31-3
M. Wt: 210.3 g/mol
InChI Key: NUZWQKDXTFZYAX-UHFFFAOYSA-N
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Description

5-(3-Thienyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O2S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Supramolecular Liquid-Crystalline Complexes

  • A study by Tso et al. (1998) described the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, leading to the formation of novel supramolecular liquid-crystalline complexes through hydrogen bonding.

Mercuration of Thiophene Carboxylic Acids

  • Research by Popović et al. (2000) involved the mercuration of thiophene-2-carboxylic acid, examining the formation of mono- and di-mercurated products under different conditions.

Synthesis and Metallation of Thieno[3,2-b]thiophene

  • A study by Fuller et al. (1997) reported on the large-scale synthesis of thieno[3,2-b]thiophene, including its 2-carboxylic acid variant, and their conversion into various disubstituted thieno[3,2-b]thiophenes.

Distant Functionalization in Electrophilic Reactions

  • The work by Yang et al. (2000) demonstrated the use of methyl thiophene-2-carboxylate in regioselective reactions with aldehydes, ketones, and conjugated esters, leading to the synthesis of long-chain esters with remote functional groups.

Synthesis of Aryl-Substituted Thieno[3,2-b]thiophene Derivatives

  • Research by Demina et al. (2019) explored the synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives for N,S-heterotetracene construction, showcasing the versatility of thiophene derivatives in organic synthesis.

Synthesis and Structures of Thienyl-Substituted Dipyrromethane Isomers

  • A study by Maiti et al. (2005) focused on the synthesis of thienyl-substituted dipyrromethane isomers, contributing to the understanding of the structural aspects of thiophene compounds.

Dye-Sensitized Solar Cell Application

  • Wills et al. (2016) investigated a 4,4′-bis(thiophene) functionalised 2,2′-bipyridyl copper(I) complex in a dye-sensitized solar cell, demonstrating the potential of thiophene derivatives in renewable energy applications (Wills et al., 2016).

Properties

IUPAC Name

5-thiophen-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWQKDXTFZYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366013
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60141-31-3
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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